9-ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid

Lipophilicity Permeability ADME Optimization

Researchers screening tetrahydrocarbazole (THCz) libraries require inert controls matching active-analog solubility without false-positive hits. 9-Ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid provides a validated negative control baseline. • Confirmed inactive: IC₅₀ 78.5 µM (diphosphomevalonate decarboxylase), Kᵢ 610 µM (PTP), no target engagement >78 µM across profiled targets • Physicochemical match: LogP 3.13, tPSA 59.3 Ų, single H-bond donor-avoids 'inactive but insoluble' confounds • Fragment-like (MW 257 Da, 2 rotatable bonds); dual derivatization handles at C-6 COOH and saturated cyclohexenone ring • Ambient storage/shipping; ≥95% purity solid; commercially available screening building block

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 354993-58-1
Cat. No. B1298011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid
CAS354993-58-1
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)C(=O)O)C3=C1C(=O)CCC3
InChIInChI=1S/C15H15NO3/c1-2-16-12-7-6-9(15(18)19)8-11(12)10-4-3-5-13(17)14(10)16/h6-8H,2-5H2,1H3,(H,18,19)
InChIKeyNRVYAFJBOIBMBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Ethyl-1-oxo-THCz-6-carboxylic acid: Physicochemical and Biological Identity


9-Ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid (CAS 354993-58-1) is a functionalized tetrahydrocarbazole (THCz) derivative featuring an N-9 ethyl substituent, a 1-oxo ketone, and a 6-carboxylic acid group (C₁₅H₁₅NO₃, MW 257.28) [1]. It belongs to the privileged tetrahydrocarbazole scaffold, which is validated by multiple FDA-approved drugs including ondansetron, frovatriptan, and ramatroban [2]. The compound is commercially available as a screening building block (ChemBridge BB-6150516, purity ≥95%) and has been evaluated in the NIH Molecular Libraries Screening Center Network (MLSCN) against diphosphomevalonate decarboxylase and bovine low molecular weight protein tyrosine phosphatase, returning IC₅₀ and Kᵢ values in the high-micromolar range [3].

Why Generic THCz-6-carboxylic Acids Cannot Substitute


The tetrahydrocarbazole-6-carboxylic acid scaffold is not functionally interchangeable across N-substitution and ring-oxidation states. The N-9 ethyl group and 1-oxo ketone of the target compound produce a distinct physicochemical signature—LogP = 3.13, tPSA = 59.3 Ų, single hydrogen bond donor—that diverges measurably from the unsubstituted parent (LogP = 3.63, tPSA = 53.1 Ų, two H-donors) . These modifications alter passive membrane permeability potential and protein binding pharmacophore geometry. Critically, the biological activity profile is also non-transferable: the target compound exhibits negligible inhibition across tested enzyme targets (IC₅₀/Kᵢ > 78 μM), while structurally analogous tetrahydrocarbazoles such as the 9-benzyl derivative show moderate A-FABP inhibition (IC₅₀ = 25 μM) and Ex-527 (a 6-chloro-1-carboxamide THCz) displays potent, selective SIRT1 inhibition (IC₅₀ = 98 nM) [1]. Substituting one tetrahydrocarbazole-6-carboxylic acid for another without accounting for these quantitative differences risks invalidating structure-activity relationship (SAR) conclusions or screening hit validation [2].

Quantitative Differentiation from Closest Analogs


Lipophilicity Reduction via N-Ethyl-1-oxo Modification

The target compound's N-ethyl and 1-oxo substituents collectively reduce computed LogP by 0.50 log units compared to the unsubstituted 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid. This reduction is meaningful for programs seeking to lower compound lipophilicity to mitigate promiscuous binding or improve metabolic stability . The unsubstituted comparator registers LogP = 3.63, while the target compound measures LogP = 3.13 under the same Hit2Lead computational protocol .

Lipophilicity Permeability ADME Optimization

Single H-Bond Donor Profile and Desolvation Penalty

N-Ethylation at the 9-position eliminates one hydrogen bond donor (N-H) relative to the unsubstituted parent, reducing Hdon from 2 to 1. Simultaneously, the 1-oxo ketone adds a hydrogen bond acceptor, shifting Hacc from 2 to 3 and increasing topological polar surface area (tPSA) from 53.1 to 59.3 Ų . This altered H-bond profile reduces the desolvation energy required for membrane passage, which is a key consideration for optimizing oral bioavailability in early drug discovery [1].

Hydrogen Bonding Oral Bioavailability Rule-of-Five

Near-Inactive Enzyme Profile vs. Potent SIRT1 Inhibitor Ex-527

The target compound exhibits negligible inhibition across the enzyme targets for which data are publicly available. Against diphosphomevalonate decarboxylase (S. pneumoniae D39), the IC₅₀ is 78,500 nM, and against bovine low molecular weight protein tyrosine phosphatase, the Kᵢ is 610,000 nM [1]. In stark contrast, the structurally related 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (Ex-527/Selisistat) inhibits SIRT1 with an IC₅₀ of 98 nM—an 801-fold difference relative to the target compound's most potent measured activity . This near-inactive enzyme profile is a defining feature that positions the target compound as a candidate negative control or an 'inactive scaffold' for fragment-based design, wherein the absence of target engagement is the desired baseline property .

Enzyme Inhibition Selectivity Negative Control

A-FABP Inhibition and N-Substituent SAR

The 9-benzyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid (CHEMBL512386) inhibits human adipocyte fatty acid-binding protein (A-FABP) with an IC₅₀ of 25,000 nM (25 μM) in a fluorescence polarization assay [1]. While the target compound has not been directly tested against A-FABP, the available enzyme profiling data (IC₅₀ > 78,000 nM against diphosphomevalonate decarboxylase and Kᵢ > 600,000 nM against PTP) is consistent with a broadly flat or inactive profile across unrelated enzyme classes, making it highly unlikely to recapitulate even the modest A-FABP activity observed with the 9-benzyl congener [2]. This underscores the critical role of the N-9 substituent identity (benzyl vs. ethyl) in dictating target engagement, with the larger, more lipophilic benzyl group enabling A-FABP binding that the ethyl group cannot support.

A-FABP Inhibition N-Substituent SAR Metabolic Disease

Commercial Availability and Purity Benchmarking

The target compound is commercially available from ChemBridge Corporation (BB-6150516) at 95% purity, distributed through SigmaAldrich/Merck and the Hit2Lead platform, with pricing at $48/250 mg and $77/1 g as of May 2026 . The unsubstituted comparator (2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid, ChemBridge SC-6535479) is priced at $39.90/250 mg . This represents a $8.10 premium for the N-ethyl-1-oxo analog, reflecting the additional synthetic complexity of the N-alkylation and oxidation steps. Both compounds are supplied as solids at ambient shipping temperature and are achiral, facilitating direct handling and storage .

Commercial Availability Purity Benchmarking Procurement

High-Confidence Research Application Scenarios


Negative Control for THCz-Based Enzyme Screens

The target compound's demonstrated near-inactive enzyme profile (IC₅₀ = 78,500 nM against diphosphomevalonate decarboxylase; Kᵢ = 610,000 nM against PTP) positions it as a validated negative control for high-throughput screens employing tetrahydrocarbazole scaffolds [1]. Unlike Ex-527, which potently inhibits SIRT1 (IC₅₀ = 98 nM) and would confound counter-screening panels, the target compound can serve as a pharmacologically inert baseline to establish assay noise floors and distinguish specific from non-specific tetrahydrocarbazole-derived hits . Its single hydrogen bond donor and moderate LogP (3.13) ensure solubility behavior similar to active THCz analogs, avoiding the 'inactive but insoluble' pitfall common to poorly chosen negative controls .

Fragment-Based Design with Favorable Physicochemical Start

With MW = 257 Da, LogP = 3.13, and only 2 rotatable bonds, the compound sits within fragment-like chemical space and offers two distinct vectors for elaboration: the carboxylic acid at C-6 (amenable to amide coupling or ester prodrug formation) and the saturated cyclohexenone ring (amenable to α-functionalization or annulation) [1]. The N-ethyl group eliminates the N-H hydrogen bond donor present in the unsubstituted parent (Hdon reduced from 2 to 1), which can reduce P-glycoprotein recognition and improve CNS penetration potential relative to N-H-bearing analogs . For medicinal chemistry teams building focused tetrahydrocarbazole libraries, this compound provides an attractive, commercially accessible starting point with a favorable balance of polarity and lipophilicity that is measurably distinct from the unsubstituted parent (ΔLogP = −0.50, ΔtPSA = +6.2 Ų) .

N-9 Substituent Selectivity Reference Standard

The stark difference between the 9-ethyl substituent of the target compound and the 9-benzyl substituent of the A-FABP-active analog (IC₅₀ = 25,000 nM) provides a well-defined starting point for N-9 SAR exploration [1]. By procuring both the 9-ethyl-1-oxo and 9-benzyl derivatives, researchers can systematically probe how N-9 substituent size, lipophilicity, and aromaticity influence target engagement across multiple protein families. The target compound's flat enzyme inhibition profile across profiled targets (IC₅₀/Kᵢ > 78 μM) makes it an ideal 'zero-activity' reference point against which to measure the gain-of-function achieved by N-9 substitution with larger, aromatic groups .

Physicochemical Property Benchmark for Lead Optimization

The compound's computed descriptors (LogP = 3.13, tPSA = 59.3 Ų, Hdon = 1, Hacc = 3, RotBonds = 2) represent a measurable baseline for monitoring how subsequent structural modifications impact drug-likeness parameters [1]. Compared to the unsubstituted parent (LogP = 3.63, tPSA = 53.1 Ų, Hdon = 2), the target compound demonstrates that N-ethylation and 1-oxo introduction can reduce lipophilicity by half a log unit while increasing polarity—a trend that lead optimization teams can leverage when balancing potency gains against physicochemical property erosion . As a commercially available, 95%-pure solid with ambient storage and shipping, it is practical to procure as a reference standard for analytical method development and batch-to-batch consistency verification .

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